molecular formula C31H42BrP B028558 Triphenyltridecylphosphonium Bromide CAS No. 13266-02-9

Triphenyltridecylphosphonium Bromide

Cat. No. B028558
M. Wt: 525.5 g/mol
InChI Key: XYHPHHAYGJJBHW-UHFFFAOYSA-M
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Patent
US04775662

Procedure details

A solution of 1-bromotridecane (100 g, 0.4 mol) and triphenyl phosphine (100 g, 0.4 mol) in 500 ml of xylenes was refluxed overnight. The reaction mixture was then cooled to room temperature and poured into diethyl ether. The resulting oil was washed three times with ether, dissolved in methylene chloride and then concentrated in vacuo. The oil was left standing in diethyl ether at 0° C. overnight and then concentrated in vacuo to give a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[C:15]1([P:21]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(OCC)C>[Br-:1].[CH2:2]([P+:21]([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCCCCCCCCCCCCC
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
xylenes
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting oil was washed three times with ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WAIT
Type
WAIT
Details
The oil was left
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[Br-].C(CCCCCCCCCCCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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